N-(3-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a 3,4,5-trimethoxybenzylidene group at the 5-position (Z-configuration at the exocyclic double bond, designated as 5E).
Properties
Molecular Formula |
C23H24N2O6S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C23H24N2O6S2/c1-28-16-7-5-6-15(13-16)24-20(26)8-9-25-22(27)19(33-23(25)32)12-14-10-17(29-2)21(31-4)18(11-14)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,26)/b19-12+ |
InChI Key |
DDCRMSBLLQWZOP-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 5-Benzylidene Position
Modifications in the Propanamide Side Chain
- N-(3-Fluorophenyl) (): Fluorine’s electronegativity and small size may enhance metabolic stability but reduce steric bulk compared to the 3-methoxyphenyl group in the target compound .
- N-Pyridin-2-yl (): The pyridine nitrogen enables coordination with metal ions or acidic residues in biological targets, offering distinct binding mechanisms .
Structural Analogues with Alternative Heterocyclic Cores
1,2,4-Triazole Derivatives (–14)
Compounds like (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine replace the thiazolidinone with a triazole ring.
Rhodanine-Based Analogues ()
Rhodanine derivatives (e.g., 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ) feature an additional thione group, increasing electrophilicity and reactivity as Michael acceptors, which may enhance covalent binding to biological targets .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | Predicted logP* | Key Features |
|---|---|---|---|---|
| Target Compound | ~477.5 | 3,4,5-Trimethoxybenzylidene | 3.2 | High lipophilicity, strong π-π stacking |
| N-(3-Fluorophenyl) Analog (E4) | 392.5 | 2-Thienylmethylene, 3-fluorophenyl | 2.8 | Enhanced metabolic stability |
| N-Pyridin-2-yl Analog (E11) | 359.4 | Furan-2-ylmethylidene | 1.9 | Increased polarity, metal coordination |
| Rhodanine Analog (E6) | ~350–400 | Varied benzylidenes, 2-methylphenyl | 2.5–3.0 | Electrophilic thione for covalent binding |
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
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